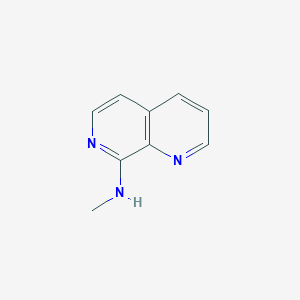
N-methyl-1,7-naphthyridin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1,7-naphthyridin-8-amine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused-ring structure, which consists of two pyridine rings connected through adjacent carbon atoms. The presence of a methyl group and an amine group at specific positions on the naphthyridine core makes this compound unique and of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1,7-naphthyridin-8-amine can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with methyl iodide under basic conditions to introduce the methyl group. This is followed by cyclization to form the naphthyridine core. Another method involves the use of multicomponent reactions, where substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl cyanoacetate are reacted in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and solvent-free reactions has been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1,7-naphthyridin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, which can be further utilized in various applications.
Scientific Research Applications
N-methyl-1,7-naphthyridin-8-amine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are being explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of dyes, light-emitting diodes, and molecular sensors
Mechanism of Action
The mechanism of action of N-methyl-1,7-naphthyridin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-methyl-1,7-naphthyridin-8-amine include:
1,8-Naphthyridine: A core structure without the methyl and amine groups.
1,5-Naphthyridine: A positional isomer with nitrogen atoms at different positions.
1,6-Naphthyridine: Another isomer with a different arrangement of nitrogen atoms.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and amine groups enhances its reactivity and potential for functionalization, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H9N3 |
|---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
N-methyl-1,7-naphthyridin-8-amine |
InChI |
InChI=1S/C9H9N3/c1-10-9-8-7(4-6-12-9)3-2-5-11-8/h2-6H,1H3,(H,10,12) |
InChI Key |
SGWDAEBYQULNEW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















